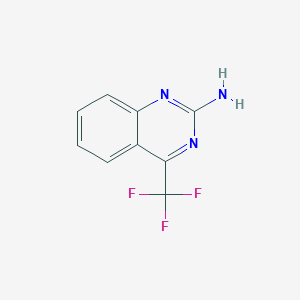
4-(Trifluoromethyl)quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)quinazolin-2-amine is a chemical compound with the molecular formula C9H6F3N3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Mechanism of Action
Target of Action
The primary target of 4-(Trifluoromethyl)quinazolin-2-amine is the Werner (WRN) helicase . This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
this compound interacts with its target, the WRN helicase, by binding to its active site . This interaction inhibits the helicase activity of WRN, disrupting the normal process of DNA replication and repair . Additionally, it has been found to inhibit tubulin polymerization, disrupt cellular microtubule networks by targeting the colchicine site, and promote cell cycle arrest of leukemia cells at the G2/M phase .
Biochemical Pathways
The inhibition of WRN helicase by this compound affects several biochemical pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . The compound’s action also leads to the disruption of microtubule networks, affecting the normal cell cycle and promoting apoptosis .
Result of Action
The action of this compound results in the inhibition of cell proliferation, particularly in cancer cells . It has shown significant growth inhibitory activity against chronic myeloid leukemia cells (K562), erythroleukemia cells (HEL), human prostate cancer cells (LNCaP), and cervical cancer cells (Hela) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression levels of WRN helicase in different cell types can affect the compound’s efficacy . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)quinazolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzonitrile and trifluoroacetic acid.
Cyclization: The 2-aminobenzonitrile undergoes cyclization with trifluoroacetic acid to form 2-(trifluoromethyl)quinazolin-4(3H)-one.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazolinone derivatives back to the amine form.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include various quinazolinone derivatives and substituted quinazolines, which can have different functional groups attached to the quinazoline ring .
Scientific Research Applications
4-(Trifluoromethyl)quinazolin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes and proteins, making them potential candidates for drug development.
Industry: The compound is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)quinazolin-4(3H)-one: A closely related compound with similar chemical properties but different biological activities.
4-(Trifluoromethyl)quinazoline: Lacks the amine group at the 2-position, resulting in different reactivity and applications.
2-Aminoquinazoline: Similar structure but without the trifluoromethyl group, leading to different chemical and biological properties
Uniqueness
4-(Trifluoromethyl)quinazolin-2-amine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and development .
Properties
IUPAC Name |
4-(trifluoromethyl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-5-3-1-2-4-6(5)14-8(13)15-7/h1-4H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZREXQIKURZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2867855.png)
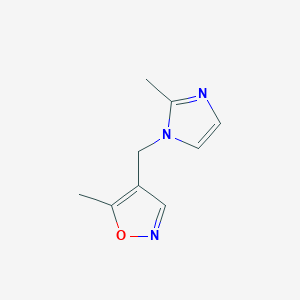
![N-(3,4-dimethoxyphenyl)-2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/new.no-structure.jpg)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2867858.png)
![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine;hydrochloride](/img/structure/B2867859.png)

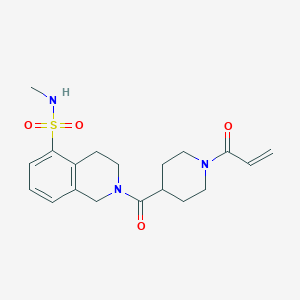
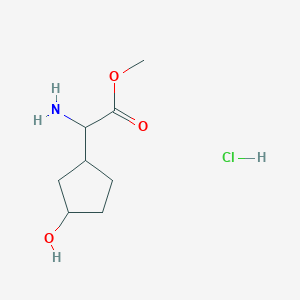
![8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2867866.png)

![3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2867870.png)
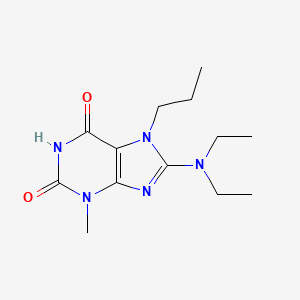
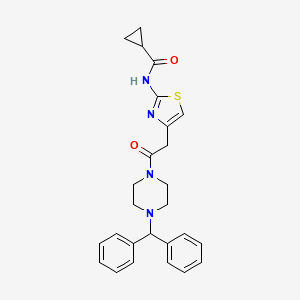
![3-(1H-indol-3-yl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}propanoic acid](/img/structure/B2867878.png)
